molecular formula C17H16N4O2S B2384028 Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797063-02-5

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2384028
CAS No.: 1797063-02-5
M. Wt: 340.4
InChI Key: VHJMDSMQDJVFTH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a pyridazinyl group through a piperidine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of benzothiazole and pyridazinyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-19-13-4-1-2-5-14(13)24-16)21-10-7-12(8-11-21)23-15-6-3-9-18-20-15/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJMDSMQDJVFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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